molecular formula C23H20ClN5O6 B11066956 1'-(4-chlorophenyl)-8-nitro-2',4',6'-trioxo-1',2,3,3',4,4',4a,6'-octahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-3-carboxamide

1'-(4-chlorophenyl)-8-nitro-2',4',6'-trioxo-1',2,3,3',4,4',4a,6'-octahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-3-carboxamide

Cat. No.: B11066956
M. Wt: 497.9 g/mol
InChI Key: KVVYMIKSWPHUSH-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrimidine derivatives, which play a crucial role in drug discovery and have diverse biological activities. Pyrimidines serve as building blocks for various natural compounds, including vitamins, liposaccharides, and antibiotics. Our compound of interest features an intriguing spiro-fused pyrimidine structure, making it an exciting subject for exploration .

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. While I don’t have specific details on this exact compound, I can provide a general outline of the synthetic approach:

  • Construction of the Pyrimidine Core:

    • Start with a suitable precursor (e.g., a substituted quinoline or pyridine).
    • Introduce the necessary functional groups (chloro, nitro, carbonyl) through appropriate reactions.
    • Cyclize the intermediate to form the pyrimidine ring system.
  • Spiro-Fusion:

    • Introduce the spiro-fused quinoline moiety by reacting the pyrimidine core with a quinoline derivative.

Industrial Production:

Chemical Reactions Analysis

Reactions:

    Oxidation and Reduction:

Major Products:

The major products would depend on the specific reaction conditions and regioselectivity. Isolation and characterization of intermediates would be essential to identify the exact products.

Scientific Research Applications

This compound’s applications span various fields:

Mechanism of Action

The precise mechanism remains speculative without experimental data. understanding its interactions with cellular targets (e.g., enzymes, receptors) and pathways would be crucial.

Properties

Molecular Formula

C23H20ClN5O6

Molecular Weight

497.9 g/mol

IUPAC Name

1'-(4-chlorophenyl)-8-nitro-2',4',6'-trioxospiro[1,2,3,4,4a,6-hexahydrobenzo[f]quinolizine-5,5'-1,3-diazinane]-3-carboxamide

InChI

InChI=1S/C23H20ClN5O6/c24-14-1-3-15(4-2-14)28-21(32)23(20(31)26-22(28)33)11-13-9-16(29(34)35)5-6-17(13)27-8-7-12(19(25)30)10-18(23)27/h1-6,9,12,18H,7-8,10-11H2,(H2,25,30)(H,26,31,33)

InChI Key

KVVYMIKSWPHUSH-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CC1C(=O)N)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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